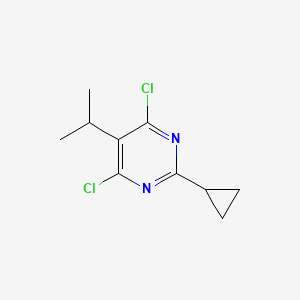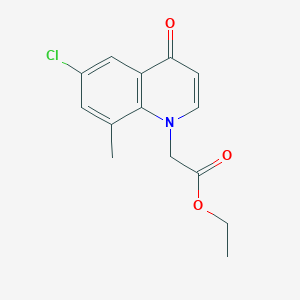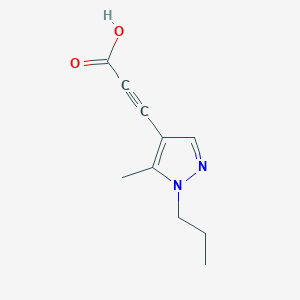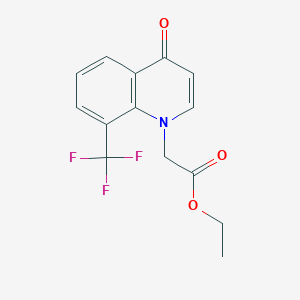
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate electrophile to form the cyclopropylamino group.
Formation of the Dimethylpiperidinyl Group: This step involves the synthesis of 3,5-dimethylpiperidine, which can be achieved through the alkylation of piperidine with methylating agents.
Coupling Reaction: The final step involves coupling the cyclopropylamino group with the 3,5-dimethylpiperidinyl group through an ethanone linkage. This can be achieved using a variety of coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylamino or dimethylpiperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)propanone: Similar structure with a propanone backbone.
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)butanone: Similar structure with a butanone backbone.
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)pentanone: Similar structure with a pentanone backbone.
Uniqueness
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups and its ethanone backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)6-13-11-3-4-11/h9-11,13H,3-8H2,1-2H3 |
Clé InChI |
VRDNUIRHGMZADW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C(=O)CNC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


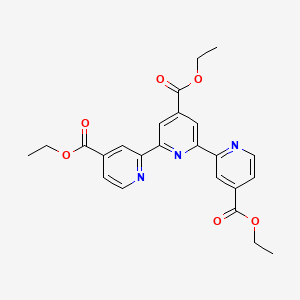
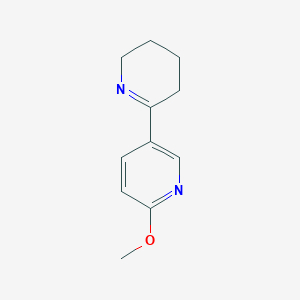
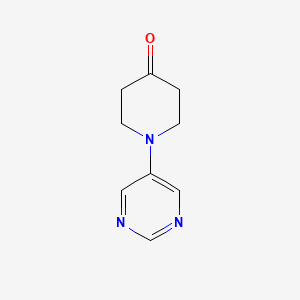


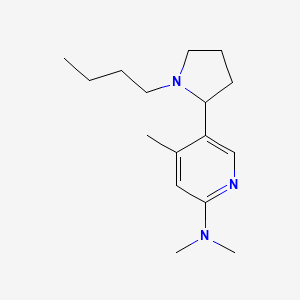
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)


![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
